

Application Notes and Protocols for N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(biotin-PEG3)-Cy5

Cat. No.: B13975279

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a versatile fluorescent probe designed for the specific labeling and detection of biomolecules. This reagent incorporates a biotin moiety for high-affinity binding to streptavidin or avidin, a Cy5 fluorophore for detection in the far-red spectrum, and a polyethylene glycol (PEG) spacer to enhance solubility and minimize steric hindrance. The hydrophilic PEG linker increases its solubility in aqueous media, making it suitable for a wide range of biological applications.^{[1][2][3][4]}

The Cy5 dye offers the advantage of excitation and emission in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm), which helps to reduce background autofluorescence from cells and tissues, leading to an improved signal-to-noise ratio in imaging applications.^{[1][5]} The strong and stable fluorescence of Cy5 is largely independent of pH in the physiological range (pH 4 to 10).^{[3][4][5][6]}

The core utility of this probe lies in the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature. This allows for a two-step detection method where the biotinylated probe first binds to its target, and then a streptavidin-conjugated fluorophore or enzyme is used for detection and signal amplification. This indirect method enhances sensitivity and provides flexibility in experimental design.

Key Applications

- Immunofluorescence (IF): For the visualization of specific proteins or antigens in fixed and permeabilized cells or tissue sections.
- Flow Cytometry: For the quantification and analysis of cell surface markers.
- Western Blotting: As a detection reagent for biotinylated antibodies.
- Receptor-Ligand Interaction Studies: To track the binding, internalization, and trafficking of cell surface receptors.

Data Presentation: Dilution Recommendations

The optimal working concentration of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** is application-dependent and should be determined empirically through titration. The following table provides recommended starting concentrations for common applications.

Application	Recommended Starting Concentration of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5	Recommended Starting Concentration of Streptavidin-Cy5 Conjugate	Incubation Time
Immunofluorescence (IF)	1 - 10 μ M	1 - 5 μ g/mL	30 - 60 minutes at RT
Flow Cytometry	0.5 - 5 μ M	0.5 - 2 μ g/mL	20 - 30 minutes at 4°C
Receptor Internalization Assay	10 μ M ^[7]	5 - 10 μ g/mL	10 - 60 minutes at 37°C ^[7]

Note: RT = Room Temperature. Concentrations and incubation times are starting points and may require optimization for specific cell types, target antigens, and experimental conditions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of a Cell Surface Protein

This protocol describes the use of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** in a two-step immunofluorescence staining procedure to detect a cell surface protein on adherent cells.

Materials:

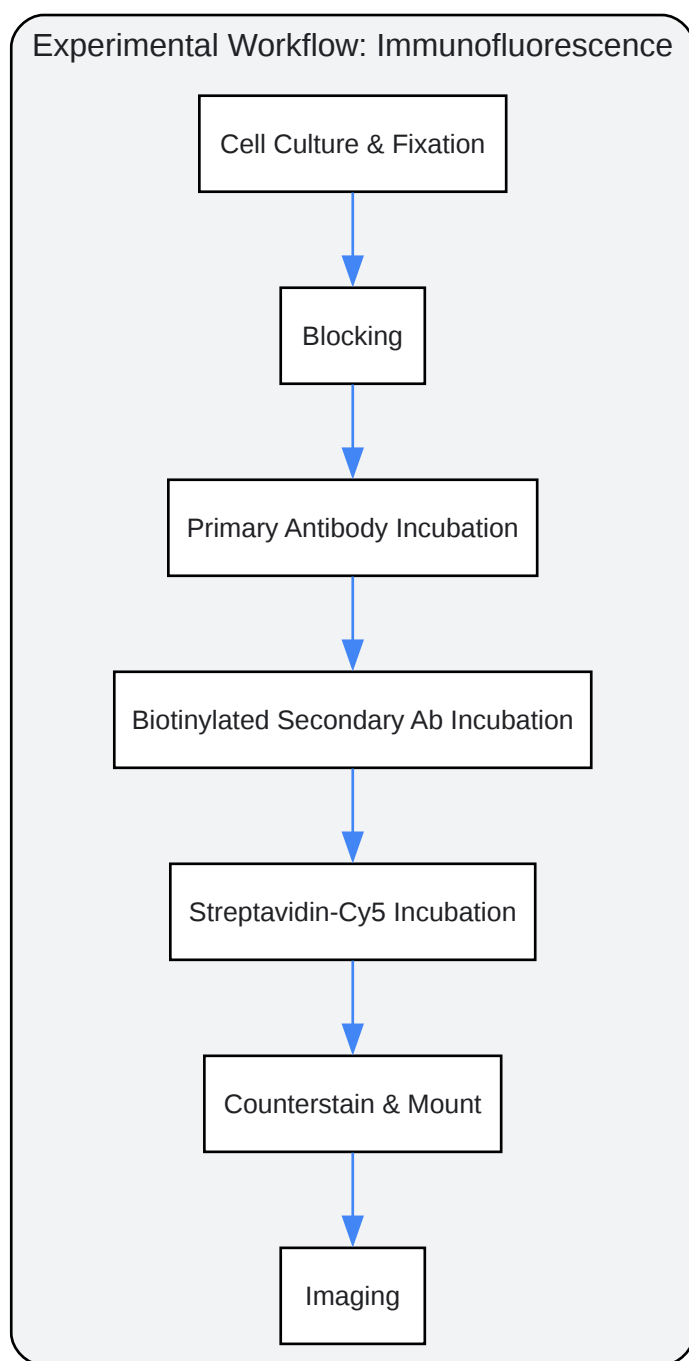
- Adherent cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody specific to the cell surface protein of interest
- **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** conjugated to a secondary antibody (or used to label a primary antibody)
- Streptavidin-Cy5 conjugate
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- Cell Culture and Fixation:
 - Culture cells on sterile glass coverslips to the desired confluency.
 - Gently wash the cells twice with PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.

- Blocking:
 - Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary antibody to its optimal concentration in Blocking Buffer.
 - Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
 - Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody (Biotinylated) Incubation:
 - Dilute the biotinylated secondary antibody (labeled with **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**) in Blocking Buffer. A typical starting concentration is 1-10 µg/mL.
 - Incubate the cells with the diluted biotinylated secondary antibody for 1 hour at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Streptavidin-Cy5 Incubation:
 - Dilute the Streptavidin-Cy5 conjugate in Blocking Buffer. A typical starting concentration is 1-5 µg/mL.
 - Incubate the cells with the diluted Streptavidin-Cy5 conjugate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS for 5 minutes each.
- Counterstaining and Mounting:
 - Incubate the cells with a nuclear counterstain like DAPI, if desired.

- Wash the cells twice with PBS.
- Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging:
 - Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and the chosen counterstain.



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Workflow for immunofluorescence staining.

Protocol 2: Flow Cytometry Analysis of a Cell Surface Marker

This protocol outlines the use of **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5** for the detection of a cell surface marker on suspended cells via flow cytometry.

Materials:

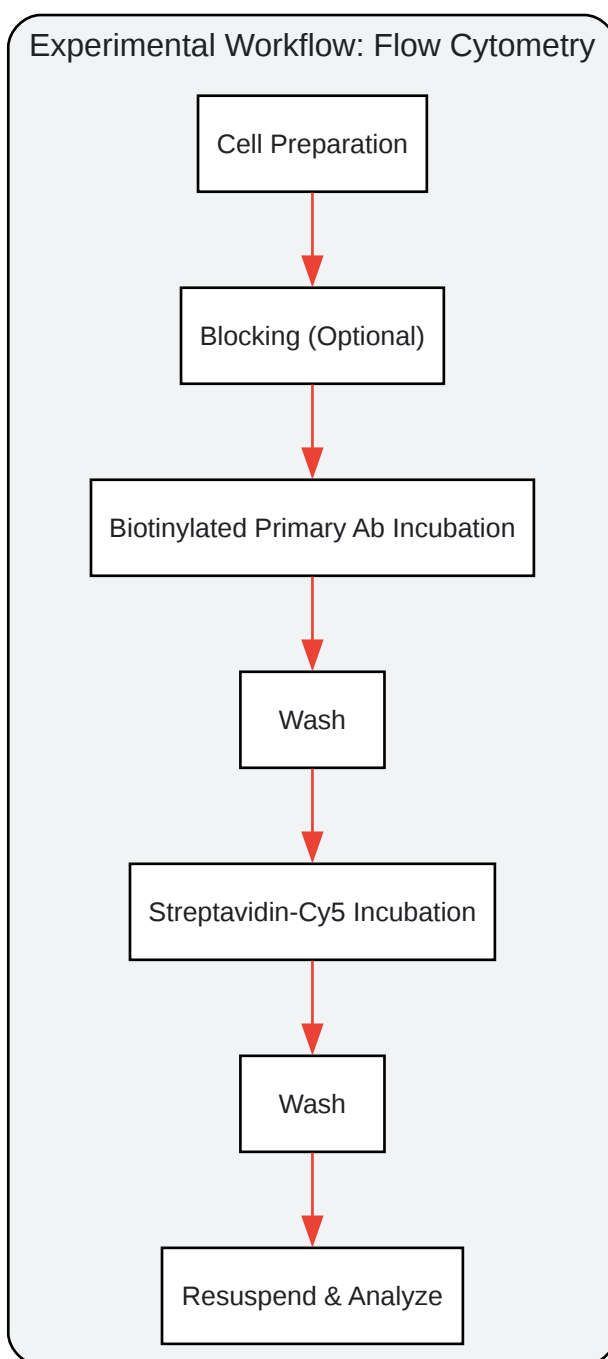
- Suspension cells or adherent cells detached into a single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- Primary antibody specific to the cell surface marker of interest, conjugated to biotin using a linker like **N-(m-PEG4)-N'-(biotin-PEG3)-Cy5**.
- Streptavidin-Cy5 conjugate
- Flow cytometry tubes

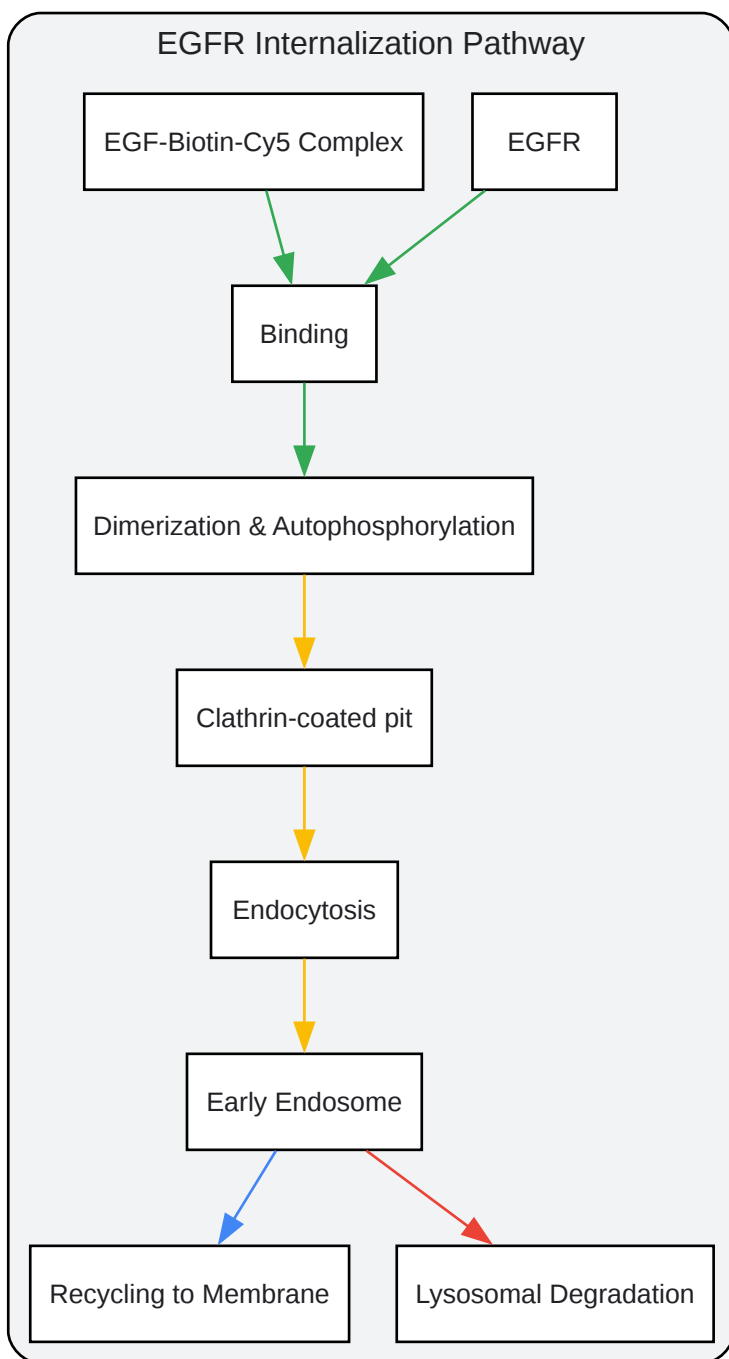
Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
 - Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1×10^7 cells/mL.
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into each flow cytometry tube.
- Blocking (Optional but Recommended):
 - To block Fc receptors, add an appropriate Fc blocking reagent to the cell suspension and incubate for 10-15 minutes on ice.
- Biotinylated Primary Antibody Incubation:
 - Add the biotinylated primary antibody to the cell suspension. The optimal concentration should be determined by titration, but a starting point of 0.5-5 μ g per 10^6 cells is common.

- Gently vortex and incubate for 20-30 minutes on ice in the dark.
- Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Decant the supernatant.
- Streptavidin-Cy5 Incubation:
 - Resuspend the cell pellet in the residual buffer.
 - Add the Streptavidin-Cy5 conjugate, diluted in Flow Cytometry Staining Buffer. A starting concentration of 0.5-2 µg per 10⁶ cells is recommended.
 - Gently vortex and incubate for 20-30 minutes on ice in the dark.
 - Wash the cells twice as described in step 3.
- Cell Resuspension and Analysis:
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a laser and detectors appropriate for Cy5 excitation and emission.

Experimental Workflow: Flow Cytometry





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